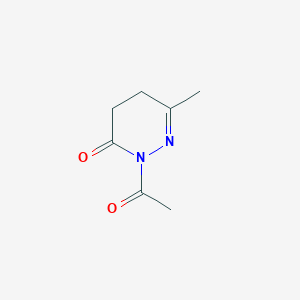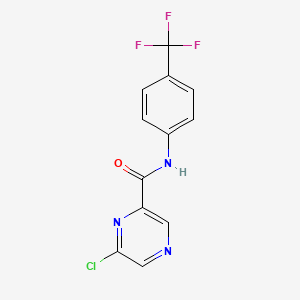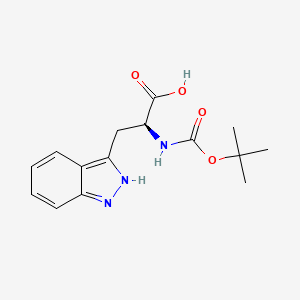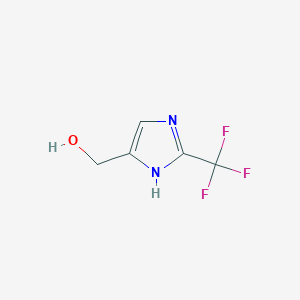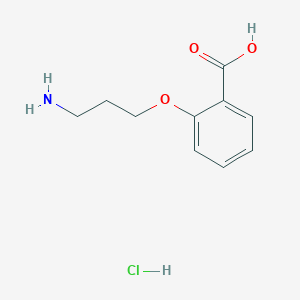
2-(3-Aminopropoxy)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminopropoxy group attached to a benzoic acid moiety, which is further stabilized by the hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropoxy)benzoic acid hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(3-Aminopropoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminopropoxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-(3-Aminopropoxy)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Aminopropoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Aminopropoxy)benzoic acid
- 3-(2-Aminopropoxy)benzoic acid
- 2-(3-Aminopropoxy)benzoic acid methyl ester
Uniqueness
2-(3-Aminopropoxy)benzoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
2-(3-aminopropoxy)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13;/h1-2,4-5H,3,6-7,11H2,(H,12,13);1H |
InChIキー |
BEDQSFXLAQFIFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
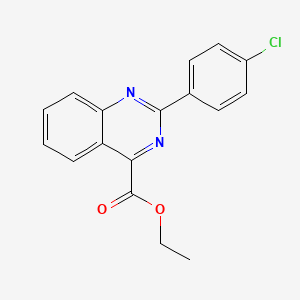
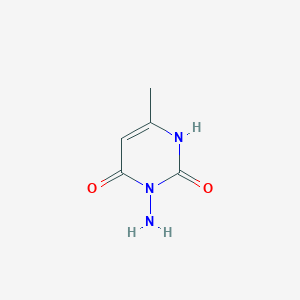
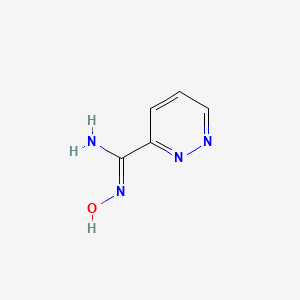
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
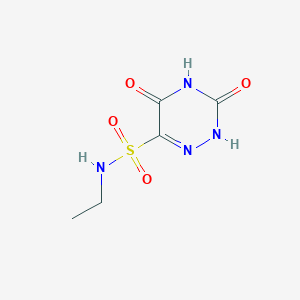
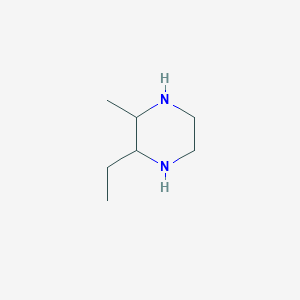
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
